Sabinene hydrate

Catalog No.
S605989
CAS No.
546-79-2
M.F
C10H18O
M. Wt
154.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sabinene hydrate

CAS Number

546-79-2

Product Name

Sabinene hydrate

IUPAC Name

(1R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

InChI

InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9?,10-/m0/s1

InChI Key

KXSDPILWMGFJMM-SMILAEQMSA-N

SMILES

CC(C)C12CCC(C1C2)(C)O

Synonyms

2-methyl-5-(1-methylethyl)bicyclo(3.1.0)hexan-2-ol, 4-thujanol, sabinenehydrate

Canonical SMILES

CC(C)C12CCC(C1C2)(C)O

Isomeric SMILES

CC(C)[C@@]12CCC([C@@H]1C2)(C)O

Sabinene hydrate, also known as thujanol, is a monoterpene alcohol found in various essential oils, including thyme, sweet marjoram, and plai []. While its safety profile and efficacy in humans still require extensive clinical investigation, ongoing scientific research explores its potential applications in several areas:

Anti-cancer properties:

Studies suggest sabinene hydrate might possess anti-cancer properties. In vitro (laboratory) and in vivo (animal) models indicate its ability to inhibit cancer cell proliferation and induce apoptosis (programmed cell death) in various cancer cell lines, including those of breast, lung, and colon cancers [, ]. However, further research is necessary to understand the underlying mechanisms and translate these findings into safe and effective cancer therapies for humans.

Modulation of chemotherapy side effects:

Preliminary research suggests sabinene hydrate might help alleviate some of the unpleasant side effects associated with chemotherapy, such as nausea and vomiting, without compromising the treatment's efficacy []. However, these studies are limited and further investigation is needed to confirm these findings and understand the precise mechanisms of action.

Sabinene hydrate, also known as 4-thujanol, is a bicyclic monoterpenoid alcohol with the molecular formula C10H18O\text{C}_{10}\text{H}_{18}\text{O} and a molecular weight of 154.25 g/mol. It is primarily synthesized by various plants as a secondary metabolite and is commonly found in essential oils, notably in carrot seed oil and the essential oils of thyme and sage. This compound is recognized for its antimicrobial, antifungal, anti-inflammatory, and antioxidant properties, making it significant in both natural product chemistry and therapeutic applications .

The mechanism of action of sabinene hydrate is not fully understood and requires further scientific investigation.

Safety data for pure sabinene hydrate is limited. However, essential oils containing sabinene hydrate can cause skin irritation and other health effects [].

, including:

  • Reduction: It can be reduced to yield sabinene, its parent monoterpene.
  • Oxidation: Common oxidizing agents like potassium permanganate can convert it into sabinene oxide.
  • Substitution: The hydroxyl group in sabinene hydrate can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under acidic or basic conditions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromium trioxide.
  • Reduction: Lithium aluminum hydride, sodium borohydride.
  • Substitution: Nucleophiles such as halides or amines can be used .

Sabinene hydrate exhibits various biological activities due to its chemical structure. It has been shown to possess:

  • Antimicrobial Activity: Effective against a range of pathogens.
  • Anti-inflammatory Properties: Influences cellular signaling pathways that modulate inflammation.
  • Antioxidant Effects: Scavenges free radicals, thus protecting cells from oxidative stress .

The compound's mechanisms of action include binding to specific receptors and enzymes, which leads to the modulation of various biological processes.

Sabinene hydrate can be synthesized through several methods:

  • Acid-Catalyzed Hydration: The hydration of sabinene involves using acidic catalysts to facilitate the addition of water to the double bond in sabinene. This process typically requires moderate temperatures and controlled pH levels to optimize yield and purity .
  • Microbial Fermentation: Engineered strains of microorganisms such as Escherichia coli or Saccharomyces cerevisiae can be utilized to produce sabinene, which is subsequently hydrated to form sabinene hydrate. This method leverages microbial metabolic pathways for sustainable production .
  • Chemical Synthesis from Precursors: Sabinene hydrate can also be synthesized from other terpenoids through multi-step organic reactions .

Sabinene hydrate has a wide range of applications across various fields:

  • Pharmaceuticals: Used for its antimicrobial and anti-inflammatory properties.
  • Cosmetics: Incorporated into formulations for its antioxidant effects.
  • Food Industry: Employed as a flavoring agent due to its aromatic qualities.
  • Agriculture: Explored for use as a natural pesticide due to its bioactive properties .

Studies have shown that sabinene hydrate interacts with various biological systems. For instance:

  • It has been investigated for its potential synergistic effects when combined with other antimicrobial agents.
  • Its role in modulating immune responses has been studied, particularly regarding its anti-inflammatory effects on different cell types .

These interactions highlight the compound's versatility in therapeutic applications.

Sabinene hydrate shares structural similarities with several other monoterpenes and terpenoids. Here are some comparable compounds:

Compound NameMolecular FormulaKey Characteristics
SabineneC10H16Parent compound; precursor to sabinene hydrate.
LimoneneC10H16Known for its citrus aroma; possesses antimicrobial properties.
Alpha-pineneC10H16Commonly found in pine resin; has anti-inflammatory effects.
Beta-pineneC10H16Exhibits similar biological activities; found in various essential oils.
ThujoneC10H14ONeurotoxic compound found in wormwood; known for psychoactive properties.

Uniqueness of Sabinene Hydrate

What sets sabinene hydrate apart from these similar compounds is its specific stereochemistry and unique biological activity profile, particularly its pronounced anti-inflammatory and antioxidant effects that are beneficial in therapeutic contexts. The presence of the hydroxyl group allows for distinct reactivity compared to its non-hydrated counterparts like sabinene or limonene, enhancing its potential utility in medicinal chemistry .

Physical Description

terpineol odour

XLogP3

2.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

154.135765193 g/mol

Monoisotopic Mass

154.135765193 g/mol

Heavy Atom Count

11

Other CAS

546-79-2

Wikipedia

4-thujanol

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Bicyclo[3.1.0]hexan-2-ol, 2-methyl-5-(1-methylethyl)-: ACTIVE

Dates

Modify: 2023-08-15
Over et al. Natural-product-derived fragments for fragment-based ligand discovery. Nature Chemistry, doi: 10.1038/nchem.1506, published online 2 December 2012 http://www.nature.com/nchem

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